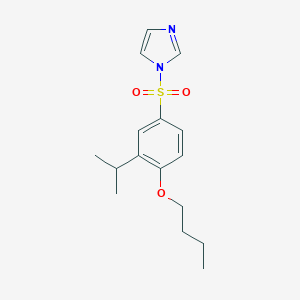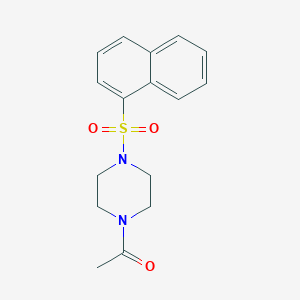
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as BMS-345541, is a small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and degradation of IκB, which in turn allows for the activation of the nuclear factor-κB (NF-κB) transcription factor. NF-κB is involved in the regulation of a wide range of cellular processes, including inflammation, immune responses, and cell survival. Inhibition of the IKK complex by BMS-345541 has been shown to have potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease.
Mécanisme D'action
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide binds to the ATP-binding site of the IKK complex, thereby inhibiting its activity. This leads to the stabilization of IκB and the inhibition of NF-κB activation. The downstream effects of NF-κB inhibition include the suppression of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In rheumatoid arthritis, this compound reduces inflammation and joint destruction. In inflammatory bowel disease, this compound reduces inflammation and promotes mucosal healing. In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various preclinical and clinical settings, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. In addition, its specificity for the IKK complex may limit its use in certain disease models.
Orientations Futures
There are several future directions for the study of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. One area of research is the development of more potent and selective IKK inhibitors. Another area of research is the identification of biomarkers that can be used to predict response to this compound in different disease models. In addition, the combination of this compound with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy. Finally, the use of this compound in clinical trials for other diseases, such as Alzheimer's disease or multiple sclerosis, may reveal new therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-5-nitroanisole, which is then converted to 2-bromo-5-methoxyanisole. This compound is then reacted with 2-chloro-6-methylpyridine to form the key intermediate, this compound. The final product is obtained through purification and characterization using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been extensively studied in various preclinical and clinical settings. In vitro studies have shown that this compound inhibits IKK activity and NF-κB activation in a dose-dependent manner. In vivo studies have demonstrated the efficacy of this compound in various disease models, including cancer, rheumatoid arthritis, and inflammatory bowel disease. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in humans.
Propriétés
Formule moléculaire |
C14H15BrN2O3S |
|---|---|
Poids moléculaire |
371.25 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O3S/c1-9-7-12(20-3)13(8-11(9)15)21(18,19)17-14-6-4-5-10(2)16-14/h4-8H,1-3H3,(H,16,17) |
Clé InChI |
FLGUEEQQXKDDFP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
SMILES canonique |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)




![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)


